![molecular formula C23H20ClF3N2O7S B2998035 Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate CAS No. 1023548-04-0](/img/structure/B2998035.png)
Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, like the compound , has been increasing steadily over the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound generally involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis and Crystal Structure
The compound has been the subject of various studies focusing on its synthesis, crystal structure, and potential applications in scientific research. For instance, a related compound, methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, demonstrates the complexity and potential of such molecules in crystallography and molecular interactions. The study highlights the intricate hydrogen bonding and molecular stacking that contributes to its stability and potential for further modification (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Catalytic Applications
Another significant area of application is in catalysis, as seen in the work involving palladium aryl oxime metallacycles. These studies illuminate the compound's role in stoichiometric reactions, such as the transformation of methylparathion, showcasing its utility in synthesizing complex metal-organic structures with potential applications in catalysis and organic synthesis (Kim & Gabbai, 2004).
Electrochemical CO2 Reduction
Research into the electrochemical reduction of CO2 has also been facilitated by compounds featuring similar structures, using rhenium tricarbonyl complexes. These studies offer insights into the mechanisms of CO2 reduction, showcasing the potential of such molecules in environmental chemistry and sustainable technology (Nganga et al., 2017).
Photoluminescent and Magnetic Properties
Compounds with structural similarities have been explored for their photoluminescent and magnetic properties, particularly in the context of radical cation salts containing poly(beta-diketonate) rare earth complexes. These studies highlight the multifunctional applications of such molecules in materials science, including their potential use in creating materials with unique photophysical and magnetic characteristics (Pointillart et al., 2009).
Oxidation Reactions
The kinetics and mechanisms of oxygen transfer to methyloxo(dithiolato)rhenium(V) complexes have also been studied, highlighting the oxidation processes involving similar compounds. These findings contribute to a deeper understanding of oxidation reactions, with implications for both synthetic chemistry and the study of reaction mechanisms (Lente & Espenson, 2000).
Orientations Futures
The demand for TFMP derivatives, like the compound , has been increasing steadily over the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis .
Mode of Action
This compound acts as an ACC inhibitor . It binds to the ACC enzyme, preventing it from catalyzing the conversion of acetyl-CoA to malonyl-CoA . This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids .
Biochemical Pathways
The inhibition of ACC affects the fatty acid synthesis pathway . Fatty acids are essential components of cell membranes and are also involved in energy storage and signaling. Therefore, the inhibition of ACC can have significant downstream effects, including altered cell membrane integrity and function, reduced energy storage, and disrupted signaling pathways .
Pharmacokinetics
The compound is a proherbicide , which means it must undergo chemical conversion to become the active herbicide . This conversion typically involves the hydrolysis of the methyl ester group present in the compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fatty acid synthesis. This can lead to a variety of effects, including altered cell membrane properties, reduced energy storage, and changes in cellular signaling . These effects can ultimately lead to cell death, particularly in organisms that heavily rely on fatty acid synthesis for survival and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of the compound’s conversion to its active form, its stability, and its interaction with the ACC enzyme
Propriétés
IUPAC Name |
methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O7S/c1-33-18-8-13(9-21(30)35-3)20(11-19(18)34-2)37(31,32)29-15-4-6-16(7-5-15)36-22-17(24)10-14(12-28-22)23(25,26)27/h4-8,10-12,29H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRYKDMVJJVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



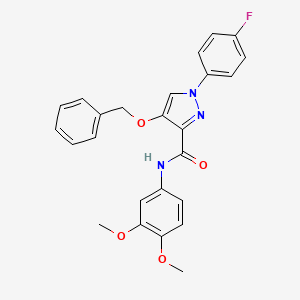

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide](/img/structure/B2997959.png)
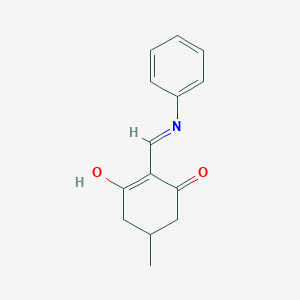
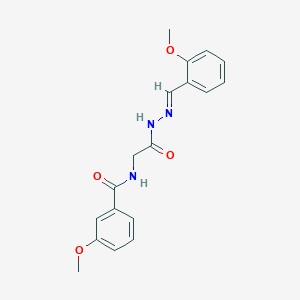

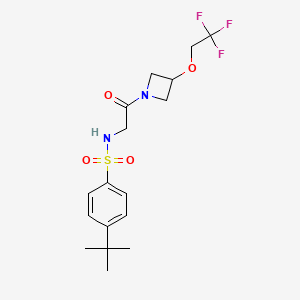

![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)
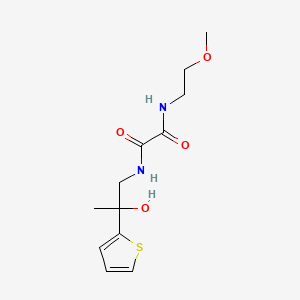

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)